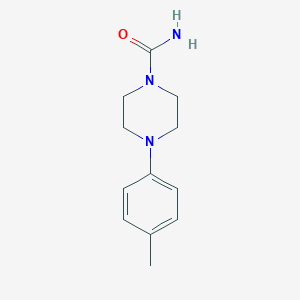

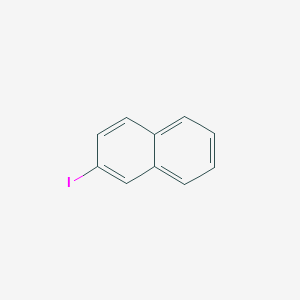

![molecular formula C13H18N2O4 B183105 Ethyl 6-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate CAS No. 169280-82-4](/img/structure/B183105.png)

Ethyl 6-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

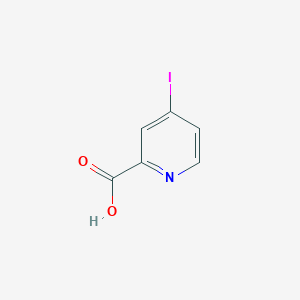

Ethyl 6-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate is a chemical compound with the molecular formula C13H18N2O4 . It contains a total of 37 bonds, including 19 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 aromatic (thio-) carbamate, and 1 Pyridine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O4/c1-5-18-11(16)9-6-7-10(14-8-9)15-12(17)19-13(2,3)4/h6-8H,5H2,1-4H3,(H,14,15,17) . This indicates the presence of an ethyl group, a tert-butoxy carbonyl group, an amino group, and a pyridine ring in the structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 266.3 . It is a solid substance .Scientific Research Applications

Synthesis and Characterization

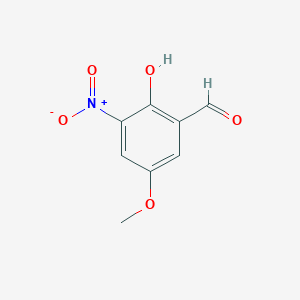

The compound has been utilized as a precursor in the synthesis of various chemical compounds. For instance, it has been involved in the synthesis and characterization of Schiff base compounds. Specifically, a study discussed the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, which was then coupled with an aromatic aldehyde to afford corresponding Schiff base compounds. The structural characteristics of these compounds were extensively analyzed using spectroscopic methods and X-ray crystallographic analysis, revealing significant details like intramolecular hydrogen bonding (Çolak et al., 2021).

Novel Synthesis Methods

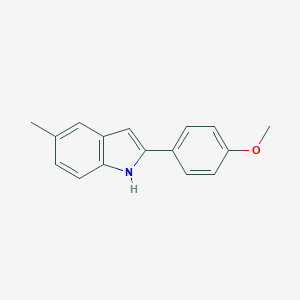

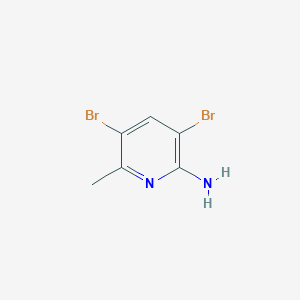

Ethyl 6-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate and its derivatives have been central to developing new and efficient synthesis methods for various chemical structures. A study highlighted the efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation, showcasing the compound's utility in preparing N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015). Another study discussed an expedient phosphine-catalyzed [4 + 2] annulation, where ethyl 2-methyl-2,3-butadienoate, a related compound, served as a 1,4-dipole synthon to produce adducts with complete regioselectivity and excellent yields, demonstrating the compound's role in advancing synthetic methodologies (Zhu et al., 2003).

Safety and Hazards

Mechanism of Action

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the protection of the amine group, preventing it from reacting with other compounds during synthesis .

Biochemical Pathways

The boc group’s role in protecting amines can influence various biochemical pathways involving amine-containing compounds .

Result of Action

The presence of the boc group can influence the reactivity of amine-containing compounds, potentially affecting various cellular processes .

properties

IUPAC Name |

ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-5-18-11(16)9-6-7-10(14-8-9)15-12(17)19-13(2,3)4/h6-8H,5H2,1-4H3,(H,14,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQWEDNIHBKKJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate | |

CAS RN |

169280-82-4 |

Source

|

| Record name | ethyl 6-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3-aminophenyl)-2-thiazolyl]acetamide](/img/structure/B183028.png)

![2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B183032.png)

![1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B183045.png)